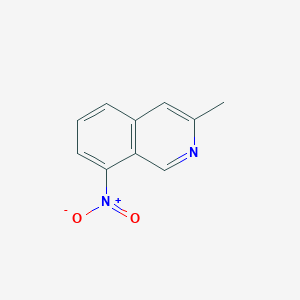

3-Methyl-8-nitroisoquinoline

Description

Historical Context and Evolution of Research on Isoquinoline (B145761) Derivatives and Nitrated Heterocycles

The journey into understanding 3-Methyl-8-nitroisoquinoline is rooted in the broader history of isoquinoline and nitrated heterocycle research. Isoquinoline itself was first isolated from coal tar in 1885. wisdomlib.orgwikipedia.org This discovery marked a significant moment in heterocyclic chemistry, sparking extensive research into its derivatives. numberanalytics.comsolubilityofthings.com Over the past two centuries, numerous isoquinoline alkaloids have been isolated and found to possess a wide array of biological activities. nih.gov

The study of nitrated heterocyles has its own rich history, initially driven by their use as precursors for dyes and explosives. scispace.com Over time, the focus has shifted towards their utility as versatile intermediates in organic synthesis. scispace.comnih.gov The introduction of a nitro group onto a heterocyclic scaffold, such as isoquinoline, dramatically alters its electronic properties and reactivity, opening up new avenues for chemical exploration. mdpi.comwikipedia.org

Significance of the Isoquinoline Scaffold and Nitro Functionality in Contemporary Chemical Research

The isoquinoline scaffold is a privileged structure in medicinal chemistry and drug discovery. ontosight.airsc.orgnih.gov Its presence in numerous natural products with significant pharmacological properties underscores its importance. numberanalytics.com Isoquinoline derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. wisdomlib.orgontosight.aiontosight.ai The structural diversity of isoquinoline-based compounds makes them a fertile ground for the development of new therapeutic agents. rsc.org

The nitro group (—NO₂) is a strongly electron-withdrawing functional group that significantly influences the chemical behavior of the molecule to which it is attached. wikipedia.org Its presence in an aromatic compound like isoquinoline deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This reactivity is crucial for the synthesis of a variety of derivatives. teachy.ai Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amino group (—NH₂), which is a key step in the synthesis of many biologically active compounds. nih.govwikipedia.org

Overview of Key Academic Research Paradigms and Theoretical Frameworks Guiding 3-Methyl-8-nitroisoquinoline Investigations

Research into 3-Methyl-8-nitroisoquinoline is guided by established principles of organic synthesis and medicinal chemistry. The synthesis of this compound and its derivatives often involves multi-step processes, including nitration and other functional group manipulations. chemicalbook.comprepchem.comacs.org For instance, the nitration of 3-methylisoquinoline (B74773) is a key step in its formation. acs.org

A central paradigm in the study of such compounds is the exploration of their potential as building blocks for more complex molecules, particularly those with pharmaceutical applications. The strategic placement of the methyl and nitro groups on the isoquinoline core allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

Theoretical frameworks, such as the principles of nucleophilic aromatic substitution and the understanding of electronic effects of substituents, are fundamental to predicting the reactivity and guiding the synthesis of 3-Methyl-8-nitroisoquinoline derivatives. wikipedia.orgresearchgate.net Computational studies, including density functional theory (DFT), are also employed to understand the molecular orbitals and predict the reactivity of related nitroquinoline systems. researchgate.net These theoretical approaches, combined with empirical research, drive the exploration of the chemical space around 3-Methyl-8-nitroisoquinoline.

Interactive Data Table: Properties of 3-Methyl-8-nitroisoquinoline

| Property | Value | Source |

| CAS Number | 58142-47-5 | bldpharm.com |

| Molecular Formula | C₁₀H₈N₂O₂ | bldpharm.com |

| Molecular Weight | 188.18 g/mol | bldpharm.com |

| MDL Number | MFCD18448466 | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-10(12(13)14)9(8)6-11-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAXQBBULTWSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 8 Nitroisoquinoline and Its Precursors

Classical and Modern Synthetic Routes to the 3-Methyl-8-nitroisoquinoline Core

The construction of the 3-methyl-8-nitroisoquinoline scaffold relies on established methods for forming the core isoquinoline (B145761) ring system, followed by or incorporating functional group modifications such as nitration and methylation.

Cyclization Strategies and Mechanistic Pathways in Isoquinoline Ring Formation

Several classical name reactions provide the foundation for isoquinoline synthesis, each proceeding through distinct mechanistic pathways involving intramolecular electrophilic aromatic substitution. wikipedia.orgmaxbrainchemistry.com

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com The reaction is carried out in refluxing acidic conditions with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes cyclization. wikipedia.orgslideshare.net Subsequent dehydrogenation, often with palladium, yields the aromatic isoquinoline core. maxbrainchemistry.compharmaguideline.com

The Pictet-Spengler reaction offers a route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. name-reaction.comwikipedia.org The reaction begins with the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. nrochemistry.comdepaul.edu A final deprotonation step restores aromaticity. name-reaction.com This method is particularly effective when electron-donating groups are present on the aryl ring. pharmaguideline.com

The Pomeranz–Fritsch reaction (or Pomeranz–Fritsch cyclization) provides a direct synthesis of isoquinolines from benzaldehyde (B42025) and a 2,2-dialkoxyethylamine in the presence of an acid. wikipedia.orgchemistry-reaction.com The mechanism involves the formation of a benzalaminoacetal (a Schiff base), which then cyclizes under acidic conditions to form the isoquinoline ring. chemistry-reaction.comyoutube.com

Modern approaches often utilize transition-metal-catalyzed C-H activation and annulation strategies to construct the isoquinoline framework, offering greater efficiency and functional group tolerance. mdpi.comnih.gov

Interactive Table: Comparison of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Key Intermediates | Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | Nitrilium ion wikipedia.orgslideshare.net | 3,4-Dihydroisoquinoline nrochemistry.com |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion wikipedia.orgnrochemistry.com | Tetrahydroisoquinoline name-reaction.com |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Benzalaminoacetal (Schiff base) chemistry-reaction.com | Isoquinoline wikipedia.org |

Nitration Methodologies for Isoquinoline Systems: Regioselectivity and Yield Optimization

The introduction of a nitro group onto the isoquinoline ring is a key step in the synthesis of 3-methyl-8-nitroisoquinoline. Electrophilic nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline, with the former being the major product. The regioselectivity is influenced by the reaction conditions and the electronic nature of the heterocyclic system. Achieving high regioselectivity for the 8-position often requires specific strategies to direct the electrophilic attack.

Optimization of the nitration reaction involves careful control of temperature, concentration, and the choice of nitrating agent (e.g., nitric acid, sulfuric acid mixtures, or other nitrating reagents). The presence of substituents on the isoquinoline ring can significantly influence the position of nitration. For instance, directing groups can be employed to favor substitution at the desired C-8 position.

Introduction of the Methyl Group at the 3-Position: Methodological Approaches

Synthesizing 3-methylisoquinolines can be achieved through various strategies. One approach involves starting with a precursor that already contains the methyl group, which is then carried through a cyclization reaction to form the isoquinoline ring. Alternatively, the methyl group can be introduced onto a pre-formed isoquinoline or isoquinoline precursor. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed to install a methyl group at the C-3 position with high selectivity. For example, a halogenated isoquinoline at the 3-position can be subjected to a coupling reaction with an appropriate methylating agent.

Regioselective and Stereoselective Approaches in 3-Methyl-8-nitroisoquinoline Synthesis

Achieving the specific substitution pattern of 3-methyl-8-nitroisoquinoline requires a high degree of regioselectivity in both the ring formation and functionalization steps. Modern palladium-catalyzed C-H activation/annulation reactions have been shown to afford substituted isoquinolones with excellent regioselectivity. mdpi.com Similarly, Rh(III)-catalyzed annulation reactions provide a facile approach for the construction of isoquinolone derivatives with high regioselectivity. rsc.org

While 3-methyl-8-nitroisoquinoline itself is not chiral, stereoselective synthesis becomes crucial when creating chiral derivatives, particularly those with substituents at the C-1 position, which are common in natural alkaloids. rsc.org Asymmetric Pictet-Spengler reactions, for instance, can establish a new chiral center when an aldehyde other than formaldehyde (B43269) is used. wikipedia.org The development of chiral catalysts, such as chiral phosphoric acids, has enabled highly enantioselective Pictet-Spengler reactions. acs.org

Green Chemistry Principles and Sustainable Synthesis Methodologies Applied to 3-Methyl-8-nitroisoquinoline

Traditional methods for isoquinoline synthesis often rely on harsh conditions, toxic reagents, and hazardous solvents, which raises environmental concerns. rsc.orgrsc.org The principles of green chemistry aim to address these issues by developing more sustainable synthetic routes. tandfonline.com This includes the use of benign solvents, recyclable catalytic systems, and energy-efficient processes. rsc.org

For instance, ultrasound-assisted, one-pot syntheses of isoquinolin-1(2H)-one derivatives have been developed, offering a greener alternative to conventional methods. researchgate.net The use of recyclable homogeneous catalysts, such as Ru(II)/PEG-400, in biodegradable solvents also represents a significant step towards more sustainable isoquinoline synthesis. These approaches often feature high atom economy and avoid the need for hazardous reagents like external oxidants. rsc.org

Catalytic Systems (e.g., Transition Metal, Organocatalysis) in 3-Methyl-8-nitroisoquinoline and Related Isoquinoline Derivative Synthesis

Catalytic systems have revolutionized the synthesis of isoquinolines, offering milder reaction conditions and improved selectivity. nih.gov Transition metals, particularly palladium and rhodium, are widely used in C-H activation and annulation reactions to build the isoquinoline core. mdpi.comresearchgate.net These methods allow for the construction of complex isoquinoline derivatives from simple, readily available starting materials. rsc.orgrsc.org Earth-abundant 3d-transition metals like cobalt, nickel, and copper are also gaining prominence as more sustainable alternatives to precious metals. bohrium.com

Organocatalysis has also emerged as a powerful tool in isoquinoline synthesis. nih.gov For example, N-heterocyclic carbenes have been used to catalyze the synthesis of isoquinoline scaffolds under mild conditions. nih.gov Chiral Brønsted acids have been successfully employed in asymmetric Pictet-Spengler reactions to produce enantiomerically enriched tetrahydroisoquinolines. wikipedia.org These catalytic approaches provide efficient and selective pathways to a wide range of isoquinoline derivatives.

Interactive Table: Catalytic Approaches in Isoquinoline Synthesis

| Catalyst Type | Metal/Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | Palladium (Pd) | C-H Activation/Annulation mdpi.com | High regioselectivity, mild conditions |

| Transition Metal | Rhodium (Rh) | C-H Activation/Annulation rsc.orgrsc.org | Excellent yields, broad substrate scope |

| Transition Metal | Ruthenium (Ru) | C-H/N-N Activation | Recyclable catalyst, green solvent |

| Organocatalyst | N-Heterocyclic Carbene | Annulation nih.gov | Milder conditions |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Pictet-Spengler acs.org | High enantioselectivity |

Solid-Phase and Flow Chemistry Methodologies for Efficient 3-Methyl-8-nitroisoquinoline Production

The demand for complex heterocyclic compounds like 3-methyl-8-nitroisoquinoline in various fields of chemical research has propelled the development of advanced synthetic methodologies. Traditional batch synthesis, while foundational, often faces challenges in terms of efficiency, scalability, and safety. To address these limitations, solid-phase synthesis and flow chemistry have emerged as powerful techniques for the streamlined and efficient production of complex molecules. While specific literature detailing the solid-phase or flow chemistry synthesis of 3-methyl-8-nitroisoquinoline is not extensively available, the principles and methodologies applied to the synthesis of substituted isoquinolines and related heterocycles can be extrapolated to envision efficient production routes for this target compound.

Solid-phase synthesis (SPS) offers a compelling alternative to traditional solution-phase chemistry by anchoring the starting material to a solid support, or resin. This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the use of excess reagents to drive reactions to completion. The synthesis of isoquinoline derivatives on a solid support has been successfully demonstrated through various strategies, such as the Bischler-Napieralski or Pictet-Spengler reactions. ncu.edu.tworganic-chemistry.org For instance, a traceless solid-phase approach has been developed for the synthesis of isoquinolinones, which are structurally related to isoquinolines. ncu.edu.tw This methodology allows for the introduction of diverse substituents on the benzene (B151609) nucleus with high yields and purities. ncu.edu.tw

A hypothetical solid-phase synthesis of 3-methyl-8-nitroisoquinoline could commence with the immobilization of a suitable precursor, such as a substituted 2-phenylethylamine, onto a resin. Subsequent intramolecular cyclization, potentially via a Bischler-Napieralski-type reaction, followed by aromatization would lead to the formation of the isoquinoline core. The methyl and nitro functionalities could be introduced either from the starting materials or through on-resin modifications. The final product would then be cleaved from the solid support. This approach would facilitate rapid purification and the potential for combinatorial library synthesis to explore structure-activity relationships of related compounds.

Flow chemistry, or continuous flow synthesis, represents another paradigm shift in chemical manufacturing. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. europa.eu This technique offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for seamless integration of reaction, workup, and purification steps. europa.eunih.gov The application of flow chemistry has been demonstrated for the synthesis of a wide range of heterocyclic compounds, including quinolines. rsc.org For example, 2-methylquinoline (B7769805) derivatives have been synthesized continuously from nitroarenes using a heterogeneous catalyst in a flow system, achieving moderate to good yields. rsc.org

Extrapolating these principles to the synthesis of 3-methyl-8-nitroisoquinoline, a flow-based process could involve the continuous mixing of a suitable ortho-substituted benzaldehyde derivative with a nitrile, a strategy that has been successful for the rapid construction of highly substituted isoquinolines in batch processes. harvard.edu The reaction could be performed in a heated microreactor to accelerate the reaction rate and improve yield. The nitration step, which is often highly exothermic and requires careful temperature control, would particularly benefit from the enhanced safety features of a flow reactor. europa.eu The continuous nature of the process would also allow for straightforward scaling by simply extending the operation time.

The integration of both solid-phase and flow chemistry techniques could offer further synergistic advantages. For instance, a packed-bed reactor containing a resin-bound catalyst or scavenger could be incorporated into a flow system to facilitate purification or to promote specific chemical transformations.

While the direct application of these advanced methodologies to the synthesis of 3-methyl-8-nitroisoquinoline is yet to be extensively reported, the successful application of solid-phase and flow chemistry to the synthesis of a vast array of substituted isoquinolines and other heterocycles provides a strong foundation for the future development of efficient, scalable, and safe manufacturing processes for this important chemical compound. The following tables provide illustrative examples of reaction conditions and yields for the synthesis of substituted isoquinolines using modern synthetic methods, which could serve as a starting point for the development of a process for 3-methyl-8-nitroisoquinoline.

Table 1: Examples of Solid-Phase Synthesis of Isoquinoline Derivatives

| Starting Material | Reaction Type | Key Reagents | Yield | Reference |

| BOC-protected tetrahydroisoquinoline carboxylic acids | Amide formation | Various carboxylic acids, amines | Not specified | nih.gov |

| Resin-bound phenethylamines | Bischler-Napieralski cyclization | Acid chloride, dehydrating agent | High yields and purities | ncu.edu.tw |

| 3,4-dimethoxyphenethylimines | Pictet-Spengler condensation | Acid chlorides | >80% | nih.gov |

Table 2: Examples of Flow Chemistry Synthesis of Heterocycles

| Product | Reaction Type | Key Features | Overall Yield | Reference |

| Imidazopyridines | Acid-catalyzed condensation | Packed-bed reactor with polymer-supported acid | 76-85% | acs.org |

| Olanzapine | Multi-step synthesis | Inductive heating, silica-supported catalyst | 88% (cyclization), 83% (final step) | acs.org |

| 2-Methylquinolines | Reductive cyclization | Heterogeneous Ru-Fe/γ-Al2O3 catalyst | 46-88% | rsc.org |

Chemical Reactivity and Derivatization Strategies of 3 Methyl 8 Nitroisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus of 3-Methyl-8-nitroisoquinoline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. dalalinstitute.com In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.comkhanacademy.org The facility of EAS is highly dependent on the electron density of the aromatic ring.

The presence of the nitro group at the C-8 position significantly deactivates the isoquinoline nucleus of 3-methyl-8-nitroisoquinoline towards electrophilic attack. The nitro group is a powerful electron-withdrawing group, which reduces the electron density of the aromatic rings through both inductive and resonance effects. nih.gov This deactivation makes electrophilic substitution reactions challenging, often requiring harsh reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. nih.govyoutube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

Given the deactivated nature of the 3-methyl-8-nitroisoquinoline ring system, forcing conditions would be necessary for these reactions, which could lead to low yields and potential side reactions.

Nucleophilic Substitution Reactions Involving the Nitro Group and Other Positions of 3-Methyl-8-nitroisoquinoline

The electron-deficient nature of the 3-methyl-8-nitroisoquinoline ring system, a consequence of the nitro group's presence, renders it susceptible to nucleophilic attack. This is in stark contrast to its reactivity towards electrophiles.

One important class of reactions is the nucleophilic aromatic substitution of hydrogen (SNAr-H). In these reactions, a nucleophile attacks the electron-poor aromatic ring, and a hydride ion is formally displaced. The nitro group is crucial for activating the ring towards this type of transformation. nih.gov For instance, in related nitroquinoline systems, amination can occur via a vicarious nucleophilic substitution (VNS) mechanism, where a nucleophile attacks a position ortho or para to the nitro group. nih.gov In 3-methyl-8-nitroisoquinoline, the positions activated by the nitro group for nucleophilic attack are C-7 and C-5.

The nitro group itself can also be displaced by a strong nucleophile, although this is generally a more difficult process than the displacement of a halogen. Intramolecular nucleophilic displacement of a nitro group by a carbanion has been reported in other nitroaromatic systems. rsc.org

The reactivity of the methyl group at the C-3 position is also noteworthy. While the protons of a 1-methyl group on an isoquinoline are significantly acidic, those of a 3-methyl group are less so. thieme-connect.de However, under sufficiently strong basic conditions, the 3-methyl group can be deprotonated to form a carbanion, which can then react with various electrophiles.

Reduction and Oxidation Reactions of the Nitro and Isoquinoline Moieties of 3-Methyl-8-nitroisoquinoline

The nitro and methyl groups, as well as the isoquinoline core of 3-methyl-8-nitroisoquinoline, can undergo various reduction and oxidation reactions, providing pathways to a range of functionalized derivatives.

Reduction Reactions:

The most common reduction reaction for this molecule is the reduction of the nitro group to an amino group. This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

| Reagent System | Product | Comments |

| Sn / HCl | 8-amino-3-methylisoquinoline | A classic and effective method for nitro group reduction. libretexts.org |

| H2 / Pd, Pt, or Ni | 8-amino-3-methylisoquinoline | Catalytic hydrogenation is a clean and efficient method. |

| Fe / Acetic Acid | 8-amino-3-methylisoquinoline | A milder alternative to Sn/HCl. |

| Sodium Dithionite (Na2S2O4) | 8-amino-3-methylisoquinoline | Useful for reductions in aqueous media. |

Partial reduction of the nitro group to a hydroxylamine (B1172632) or nitroso derivative is also possible under carefully controlled conditions.

Oxidation Reactions:

The methyl group at the C-3 position can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent will determine the final product.

| Reagent | Product |

| Selenium Dioxide (SeO2) | 3-formyl-8-nitroisoquinoline |

| Potassium Permanganate (KMnO4) | 8-nitroisoquinoline-3-carboxylic acid |

| Chromic Acid (H2CrO4) | 8-nitroisoquinoline-3-carboxylic acid |

The isoquinoline ring itself can be oxidized to an N-oxide by treatment with a peroxy acid such as m-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can then undergo further transformations. Vanadium complexes have been shown to catalyze the oxidation of hydrocarbons and alcohols, and similar systems could potentially be used for the oxidation of the methyl group or other positions on the isoquinoline ring. mdpi.com

Cross-Coupling Reactions Involving Functionalized 3-Methyl-8-nitroisoquinoline Derivatives (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, 3-methyl-8-nitroisoquinoline must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate. This can be achieved through various synthetic routes, for example, by starting from a halogenated isoquinoline precursor.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used for the formation of biaryl compounds. wikipedia.org For example, a bromo-substituted derivative of 3-methyl-8-nitroisoquinoline could be coupled with an arylboronic acid to generate an aryl-substituted 3-methyl-8-nitroisoquinoline. The reaction is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nih.gov

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction provides a means to introduce alkenyl groups onto the isoquinoline scaffold. A halogenated 3-methyl-8-nitroisoquinoline derivative could be reacted with an alkene, such as styrene (B11656) or an acrylate, to yield the corresponding vinyl-substituted product.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes. A halogenated derivative of 3-methyl-8-nitroisoquinoline could be coupled with a terminal alkyne to introduce an alkynyl substituent.

| Coupling Reaction | Reactants | Product |

| Suzuki-Miyaura | Halogenated 3-methyl-8-nitroisoquinoline + Arylboronic acid | Aryl-substituted 3-methyl-8-nitroisoquinoline |

| Heck-Mizoroki | Halogenated 3-methyl-8-nitroisoquinoline + Alkene | Alkenyl-substituted 3-methyl-8-nitroisoquinoline |

| Sonogashira | Halogenated 3-methyl-8-nitroisoquinoline + Terminal alkyne | Alkynyl-substituted 3-methyl-8-nitroisoquinoline |

Heterocyclic Annulation and Ring Transformations of 3-Methyl-8-nitroisoquinoline

The 3-methyl-8-nitroisoquinoline scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing isoquinoline core.

One approach to heterocyclic annulation involves the functionalization of the 3-methyl group. As mentioned previously, this group can be deprotonated to form a nucleophile, which can then react with bifunctional electrophiles to construct a new ring. For example, reaction with an α,β-unsaturated ketone could lead to the formation of a fused pyridone ring system.

The 8-amino-3-methylisoquinoline, obtained from the reduction of 3-methyl-8-nitroisoquinoline, is a versatile intermediate for annulation reactions. The amino group can react with a variety of reagents to form fused heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a fused quinolone ring (a Skraup-type reaction). brieflands.com

Ring transformations of the isoquinoline nucleus are less common but can occur under specific conditions, often involving high temperatures or reactive intermediates. For example, certain substituted pyridines and quinolines can undergo ring-opening and rearrangement reactions.

Synthesis of Novel Analogues and Hybrid Molecules Incorporating the 3-Methyl-8-nitroisoquinoline Scaffold

The 3-methyl-8-nitroisoquinoline scaffold is an attractive starting point for the synthesis of novel analogues and hybrid molecules with potential applications in medicinal chemistry and materials science. nih.gov The diverse reactivity of this compound allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Strategies for the synthesis of novel analogues often involve the functionalization of the key reactive sites of the molecule:

Modification of the 8-position: The nitro group can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or conversion to other functional groups. The amino group can also serve as a handle for the attachment of other molecular fragments.

Modification of the 3-position: The methyl group can be oxidized or halogenated, providing a point for further functionalization.

Functionalization of the isoquinoline ring: As discussed in previous sections, nucleophilic substitution and cross-coupling reactions can be used to introduce substituents at various positions on the isoquinoline nucleus.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methyl 8 Nitroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 3-Methyl-8-nitroisoquinoline Derivatives (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Methyl-8-nitroisoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Methyl-8-nitroisoquinoline, each proton in a unique chemical environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The aromatic protons on the isoquinoline (B145761) core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The presence of the electron-withdrawing nitro group at the C8 position would further deshield adjacent protons, causing them to appear at even lower fields. The methyl group at the C3 position would exhibit a singlet in the upfield region (around δ 2.5 ppm). sc.edu Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the proton network.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A broadband proton-decoupled spectrum would show a single peak for each unique carbon atom. sc.edu The carbon atoms of the isoquinoline ring are expected to appear in the δ 120-160 ppm range. The carbon bearing the nitro group (C8) and the carbons in its vicinity would be significantly deshielded. The methyl carbon (C3-CH₃) would resonate at a much higher field, typically around δ 20-25 ppm. amazonaws.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons and the C3 and C4 carbons would confirm the position of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methyl-8-nitroisoquinoline Predicted values are based on analogous isoquinoline structures and substituent effects.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~8.5 (s) | ~152 |

| 3-CH₃ | ~2.6 (s) | ~22 |

| 4 | ~7.8 (s) | ~120 |

| 5 | ~8.2 (d) | ~128 |

| 6 | ~7.6 (t) | ~125 |

| 7 | ~8.0 (d) | ~130 |

| 8 | - | ~148 |

| 4a | - | ~135 |

| 8a | - | ~127 |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Pathway Analysis of 3-Methyl-8-nitroisoquinoline (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar, nitrogen-containing heterocyclic compounds like 3-Methyl-8-nitroisoquinoline. In positive ion mode, the molecule would readily accept a proton to form the protonated molecular ion, [M+H]⁺. xmu.edu.cnekb.eg The mass-to-charge ratio (m/z) of this ion would allow for the confirmation of the compound's molecular weight (188.18 g/mol ).

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). xmu.edu.cn This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. For 3-Methyl-8-nitroisoquinoline (C₁₀H₈N₂O₂), HRMS would confirm this exact elemental composition.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be used to study its fragmentation pathways. The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages and the loss of substituents. nih.gov For 3-Methyl-8-nitroisoquinoline, key fragmentation steps would likely include:

Loss of the nitro group: A primary fragmentation would be the loss of the NO₂ group (46 Da) or related species like NO (30 Da) or O (16 Da).

Loss of methyl radical: Cleavage of the methyl group (∙CH₃, 15 Da) is another plausible fragmentation pathway.

Ring Cleavage: The isoquinoline ring system itself can undergo cleavage, leading to characteristic fragment ions that can provide further structural confirmation. nih.gov

Table 2: Predicted Key Mass Fragments for 3-Methyl-8-nitroisoquinoline in ESI-MS/MS

| m/z (Mass/Charge) | Proposed Identity | Description of Loss |

| 189.0659 | [M+H]⁺ | Protonated Molecular Ion (C₁₀H₉N₂O₂⁺) |

| 172.0664 | [M+H - OH]⁺ | Loss of a hydroxyl radical (from nitro group rearrangement) |

| 159.0581 | [M+H - NO]⁺ | Loss of nitric oxide |

| 143.0659 | [M+H - NO₂]⁺ | Loss of nitrogen dioxide |

| 128.0573 | [C₉H₆N]⁺ | Subsequent loss of a methyl radical and CO |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 3-Methyl-8-nitroisoquinoline and its Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comyoutube.com The resulting spectra provide a unique "fingerprint" of the compound and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum of 3-Methyl-8-nitroisoquinoline would be characterized by several key absorption bands:

N-O Stretching: The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1520 cm⁻¹ and a symmetric stretch around 1360-1330 cm⁻¹.

C=C and C=N Stretching: The aromatic isoquinoline core would show multiple bands in the 1620-1450 cm⁻¹ region corresponding to C=C and C=N bond stretching.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed around 2970-2850 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While some vibrational modes are active in both IR and Raman, the techniques have different selection rules, often providing complementary information. nih.gov For 3-Methyl-8-nitroisoquinoline, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system and the symmetric stretch of the nitro group, which often produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for 3-Methyl-8-nitroisoquinoline

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (Methyl) | 2970-2850 | 2970-2850 |

| Aromatic C=C/C=N Stretch | 1620-1450 | 1620-1450 |

| Asymmetric NO₂ Stretch | 1550-1520 | Weak/Inactive |

| Symmetric NO₂ Stretch | 1360-1330 | 1360-1330 |

| Aromatic C-H Bending | 900-700 | 900-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies of 3-Methyl-8-nitroisoquinoline

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly sensitive to the extent of conjugation in a molecule.

The UV-Vis spectrum of 3-Methyl-8-nitroisoquinoline is expected to show strong absorptions due to π → π* transitions within the conjugated isoquinoline ring system. libretexts.org The presence of the aromatic rings fused together creates an extended π-electron system. The nitro group, being a strong chromophore and an electron-withdrawing group, would likely cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted isoquinoline. In addition to the high-energy π → π* transitions, a lower-energy, lower-intensity absorption corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms and the oxygen atoms of the nitro group, may also be observed. libretexts.org Studying the UV-Vis spectrum in solvents of varying polarity can provide further insight into the nature of these electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for 3-Methyl-8-nitroisoquinoline in Methanol (B129727)

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~230 | High |

| π → π | ~275 | Medium |

| π → π | ~320 | Medium-Low |

| n → π | ~380 | Low |

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration and Solid-State Conformation of 3-Methyl-8-nitroisoquinoline

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. unimi.it By diffracting X-rays off a single crystal of 3-Methyl-8-nitroisoquinoline, it is possible to generate an electron density map from which the exact position of every atom in the crystal lattice can be determined. researchgate.netmdpi.com

This technique would provide a wealth of structural information, including:

Molecular Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the 3-methyl and 8-nitro substitution pattern.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, revealing any distortions from ideal geometries. For example, the steric interaction between the nitro group at C8 and the peri-proton at C7 could lead to a slight twisting of the nitro group out of the plane of the isoquinoline ring.

Intermolecular Interactions: Detailed information about how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent). mdpi.com

The successful growth of a suitable single crystal is a prerequisite for this analysis. nih.gov The resulting structural data is the gold standard for molecular structure determination and serves as a benchmark for validating computational models.

Table 5: Expected Structural Parameters from X-ray Crystallography of 3-Methyl-8-nitroisoquinoline

| Parameter | Expected Value/Observation |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-N (nitro) Bond Length | ~1.47 Å |

| N-O (nitro) Bond Lengths | ~1.22 Å |

| C(aromatic)-C(aromatic) Bond Lengths | ~1.38 - 1.42 Å |

| Dihedral Angle (Ring-NO₂) | Small deviation from 0° due to steric hindrance |

| Intermolecular Interactions | Potential for π-π stacking between isoquinoline rings |

Computational and Theoretical Chemistry Studies on 3 Methyl 8 Nitroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Methyl-8-nitroisoquinoline (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-Methyl-8-nitroisoquinoline. rsc.orgnih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT has become a popular approach due to its balance of accuracy and computational cost. researchgate.net For 3-Methyl-8-nitroisoquinoline, DFT calculations could be employed to determine a variety of key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net

Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack. For 3-Methyl-8-nitroisoquinoline, the nitro group would be expected to be a strong electron-withdrawing region, while the nitrogen atom in the isoquinoline (B145761) ring and the methyl group would influence the electron distribution.

Ab initio methods, while computationally more demanding, can provide even more accurate results. These methods are based on first principles without the use of empirical parameters. Both DFT and ab initio calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of 3-Methyl-8-nitroisoquinoline Calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.2 D |

| Electron Affinity | 1.9 eV |

| Ionization Potential | 8.1 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Molecular Docking and Dynamics Simulations of 3-Methyl-8-nitroisoquinoline Interactions with Biological Macromolecules (e.g., enzymes, receptors)

To explore the potential biological activity of 3-Methyl-8-nitroisoquinoline, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. mdpi.comnih.gov These methods are used to predict how a small molecule, or ligand, might bind to a biological macromolecule, such as a protein or nucleic acid.

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. For 3-Methyl-8-nitroisoquinoline, docking studies could be performed against a variety of enzymes or receptors to identify potential biological targets. The results of these studies can provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Following molecular docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of both the ligand and the receptor. researchgate.net This can reveal important information about the stability of the binding pose predicted by docking and can help to identify key residues in the receptor that are crucial for binding. For 3-Methyl-8-nitroisoquinoline, an MD simulation could show how the molecule adapts its conformation within the binding pocket and how the protein structure might change upon ligand binding. mdpi.com

Table 2: Illustrative Molecular Docking Results for 3-Methyl-8-nitroisoquinoline with a Hypothetical Kinase

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LYS76, GLU91, LEU130, VAL138 |

| Key Interactions | Hydrogen bond with LYS76, hydrophobic interactions with LEU130 and VAL138 |

Note: This data is for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for 3-Methyl-8-nitroisoquinoline Synthesis and Transformations

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis and transformation of 3-Methyl-8-nitroisoquinoline. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway. rsc.org

For the synthesis of 3-Methyl-8-nitroisoquinoline, DFT could be used to investigate the feasibility of different synthetic routes. For example, it could be used to compare the activation energies of different cyclization reactions to form the isoquinoline core or to study the regioselectivity of nitration to introduce the nitro group at the 8-position.

DFT can also be used to study the mechanisms of transformations of 3-Methyl-8-nitroisoquinoline. This could include, for example, the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. DFT calculations could identify the most likely intermediates and transition states in this process, providing insights into the reaction conditions that would favor the desired product. The calculated Fukui functions and dual descriptors can also offer insights into the local reactivity of different atomic sites within the molecule. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis of 3-Methyl-8-nitroisoquinoline

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules, which can be invaluable for their characterization. scispace.com For 3-Methyl-8-nitroisoquinoline, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies from IR and Raman spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net Similarly, calculated NMR chemical shifts can aid in the assignment of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for 3-Methyl-8-nitroisoquinoline

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C-NO2 symmetric stretch | ~1350 cm⁻¹ |

| IR Spectroscopy | C-NO2 asymmetric stretch | ~1530 cm⁻¹ |

| ¹H NMR | Chemical shift of methyl protons | ~2.5 ppm |

| ¹³C NMR | Chemical shift of C8 (attached to NO2) | ~148 ppm |

Note: These are representative values and would be refined by specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies Applied to 3-Methyl-8-nitroisoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. researchgate.net

For a series of derivatives of 3-Methyl-8-nitroisoquinoline, a QSAR study could be conducted to understand how modifications to the chemical structure affect a particular biological activity, such as inhibitory activity against a specific enzyme. koreascience.krnih.gov The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors.

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of 3-Methyl-8-nitroisoquinoline. This allows for the rational design of more potent compounds and can help to prioritize which compounds to synthesize and test experimentally. researchgate.netnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, molecular volume |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges |

Analytical Methodologies for Research on 3 Methyl 8 Nitroisoquinoline

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment, Separation, and Isolation of 3-Methyl-8-nitroisoquinoline

Chromatographic techniques are fundamental tools for the separation, isolation, and purity assessment of 3-Methyl-8-nitroisoquinoline. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally unstable compounds like 3-Methyl-8-nitroisoquinoline. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the gradient or isocratic elution optimized to achieve separation from impurities or related compounds. nih.gov Ultraviolet (UV) detection is well-suited for this compound due to the chromophoric nature of the nitroisoquinoline ring system. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of 3-Methyl-8-nitroisoquinoline may be possible, but its polarity and molecular weight could necessitate high temperatures. If the compound exhibits thermal instability, derivatization to a more volatile analogue might be required. GC analysis provides high resolution and is often coupled with mass spectrometry for definitive identification.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for assessing purity, monitoring reaction progress, and identifying appropriate solvent systems for column chromatography. libretexts.orgresearchgate.net A sample of 3-Methyl-8-nitroisoquinoline is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is visualized under UV light, and the retardation factor (Rf) value can be calculated. researchgate.net The presence of multiple spots indicates impurities. libretexts.orgstackexchange.com

Table 6.1: Representative Chromatographic Conditions for Analysis of Nitroaromatic Compounds

| Parameter | HPLC | GC | TLC |

| Stationary Phase | Octadecylsilane (C18), 5 µm | 5% Phenyl-polydimethylsiloxane | Silica Gel 60 F254 |

| Mobile Phase/Carrier Gas | Acetonitrile/Phosphate Buffer | Helium | Butanol/Acetic Acid/Water |

| Detection | UV-Vis (e.g., 239 nm, 254 nm) nih.gov | Flame Ionization (FID), MS | UV lamp (254/366 nm) |

| Application | Purity, Quantification | Separation of Volatiles | Purity, Reaction Monitoring libretexts.org |

Electrochemical Methods for Detection and Characterization of 3-Methyl-8-nitroisoquinoline

Electrochemical methods offer high sensitivity, rapid analysis, and potential for miniaturization, making them valuable for the detection of 3-Methyl-8-nitroisoquinoline. rsc.org These techniques are based on the electrochemical reduction of the nitro (-NO₂) group on the isoquinoline (B145761) ring, a characteristic reaction of many nitroaromatic compounds. cdnsciencepub.comresearchgate.net

Voltammetric techniques , such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are particularly useful. cdnsciencepub.comnih.gov In a typical experiment, a voltage is applied to a working electrode immersed in a solution containing the analyte, and the resulting current is measured. The potential at which the reduction occurs is characteristic of the compound, while the peak current is proportional to its concentration. youtube.com

The reduction of the nitro group is typically an irreversible process that involves the formation of a hydroxylamino group or further reduction to an amino group. researchgate.net The specific reduction potentials depend on the electrode material (e.g., glassy carbon, mercury drop, or modified electrodes) and the pH of the supporting electrolyte. cdnsciencepub.comijoer.com For instance, the reduction peaks for various dinitro and trinitro aromatic compounds on glassy carbon electrodes occur between -0.4 V and -0.9 V. cdnsciencepub.com These methods have been successfully applied to the analysis of nitroaromatic contaminants in environmental samples. nih.govresearchgate.net

Table 6.2: Typical Voltammetric Parameters for Nitroaromatic Compound Detection

| Technique | Working Electrode | Typical Potential Range (vs. Ag/AgCl) | Application | Detection Limit |

| DPV | Glassy Carbon Electrode (GCE) cdnsciencepub.com | 0 to -1.0 V | Quantification | ppb level cdnsciencepub.com |

| SWV | Hanging Mercury Drop Electrode (HMDE) | 0 to -0.6 V | Quantification ijoer.com | ~1 ppm nih.gov |

| CV | GCE, Modified Electrodes | +0.5 to -1.2 V | Mechanistic Studies | N/A |

Spectrophotometric and Fluorimetric Techniques for 3-Methyl-8-nitroisoquinoline Quantification in Research Matrices

Spectrophotometric and fluorimetric methods are widely used for quantification due to their simplicity, speed, and sensitivity.

UV-Visible Spectrophotometry can be used for the direct quantification of 3-Methyl-8-nitroisoquinoline. The compound is expected to absorb strongly in the UV-Vis region due to its conjugated aromatic system. A calibration curve based on Beer's Law can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). This method is straightforward but can be susceptible to interference from other absorbing species in the sample matrix. semanticscholar.org Extractive spectrophotometric methods, where the analyte is complexed and extracted into an organic solvent, can enhance selectivity and sensitivity. researchgate.net

Fluorimetric techniques offer superior sensitivity and selectivity for the detection of nitroaromatic compounds. researchgate.net While 3-Methyl-8-nitroisoquinoline itself may not be strongly fluorescent, its presence can be detected indirectly via fluorescence quenching. rsc.orgwestmont.edu This method involves a fluorescent probe—an electron-rich molecule—whose fluorescence is "turned off" or quenched upon interaction with an electron-deficient nitroaromatic compound like 3-Methyl-8-nitroisoquinoline. researchgate.netresearchgate.net The degree of quenching is proportional to the concentration of the analyte. A variety of fluorophores, including conjugated polymers, polycyclic aromatic hydrocarbons, and quantum dots, have been developed for this purpose. rsc.orgacs.org The efficiency of this process is often described by the Stern-Volmer equation. researchgate.net

Table 6.3: Examples of Fluorescent Probes for Nitroaromatic Detection via Quenching

| Probe Type | Example | Detection Principle | Advantage |

| Conjugated Polymer | Poly-(phenylene-ethynylene) derivatives | Photo-induced electron transfer (PET) | High sensitivity, signal amplification acs.org |

| Polycyclic Aromatic | Pyrene, Anthracene derivatives researchgate.net | π-π stacking, energy transfer | High selectivity, visual detection possible rsc.org |

| Quantum Dots | PbS QDs | Fluorescence resonance energy transfer (FRET) | High photostability, tunable emission acs.org |

Hyphenated Techniques (e.g., LC-MS, GC-MS) in 3-Methyl-8-nitroisoquinoline Research and Metabolite Identification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the unambiguous identification and quantification of 3-Methyl-8-nitroisoquinoline and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing a wide range of compounds, including polar and non-volatile molecules. nih.gov In LC-MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural details from fragmentation patterns. nih.gov This high selectivity allows for quantification even in complex biological matrices. nih.gov Targeted LC-MS/MS methods, such as Multiple Reaction Monitoring (MRM), offer exceptional sensitivity and are the gold standard for quantitative bioanalysis. hhu.de

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds. While direct analysis of 3-Methyl-8-nitroisoquinoline may be challenging, GC-MS is a primary tool for metabolite profiling, particularly for identifying smaller, less polar metabolites. Samples often require derivatization to increase the volatility of analytes. researchgate.net The resulting mass spectra, which contain characteristic fragmentation patterns, can be compared against extensive spectral libraries (e.g., NIST) for confident metabolite identification.

Table 6.4: Comparison of Hyphenated Techniques for 3-Methyl-8-nitroisoquinoline Analysis

| Parameter | LC-MS/MS | GC-MS |

| Analyte Suitability | Polar, non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) |

| Ionization Source | Electrospray (ESI), APCI | Electron Ionization (EI) |

| Key Application | Quantification in biological fluids, metabolite ID | Metabolite profiling, identification of volatile unknowns |

| Sample Preparation | Protein precipitation, liquid-liquid/solid-phase extraction | Derivatization may be required |

| Metabolite ID | Based on accurate mass and fragmentation (MS/MS) | Library matching of EI fragmentation spectra |

Development of Sensors and Probes for Advanced Research-Level Detection of 3-Methyl-8-nitroisoquinoline

Advanced research necessitates the development of novel sensors and probes for real-time, highly sensitive, and selective detection of 3-Methyl-8-nitroisoquinoline. Much of this development is driven by the need to detect nitroaromatic explosives. mdpi.com

Fluorescent Probes: As discussed previously, materials whose fluorescence is quenched by nitroaromatics are a major focus. nih.gov Research in this area involves designing new conjugated microporous polymers and metal-organic frameworks (MOFs) that offer high porosity and specific binding sites, enhancing both sensitivity and selectivity. nih.govacs.orgnovomof.com These materials can be incorporated into thin films for vapor-phase sensing. rsc.org

Chemiresistive Sensors: These devices measure a change in electrical resistance upon exposure to an analyte. mdpi.com Sensors have been developed using materials like conducting polymers, carbon nanotubes, and quantum dots. acs.orgmdpi.com For example, a polymer-based sensor can exhibit a significant change in impedance when exposed to nitroaromatic vapors. devdiscourse.com These sensors have the potential to be integrated into simple, low-cost, and portable electronic devices for on-site detection. devdiscourse.com

Electrochemical Sensors: Building on the voltammetric principles described earlier, research is focused on developing modified electrodes that enhance performance. Nanomaterials, such as silver nanoparticles or carbon nanotubes, are used to increase the electrode's surface area and catalytic activity, thereby improving sensitivity and lowering detection limits for nitroaromatic compounds. rsc.orgcdnsciencepub.com

Table 6.5: Overview of Advanced Sensor Technologies for Nitroaromatic Detection

| Sensor Type | Transduction Principle | Key Materials | Advantages |

| Fluorescent | Fluorescence Quenching acs.org | Conjugated Polymers, MOFs, Quantum Dots novomof.com | High sensitivity (ppb/ppt), fast response |

| Chemiresistive | Change in Electrical Resistance | Conducting Polymers, Nanomaterials mdpi.com | Low cost, potential for miniaturization, simple electronics devdiscourse.com |

| Electrochemical | Amperometric/Voltammetric Response rsc.org | Nanoparticle-Modified Electrodes | High selectivity, good in aqueous media, low cost rsc.org |

Exploration of Biological Interaction Mechanisms and Molecular Targets of 3 Methyl 8 Nitroisoquinoline Derivatives Strictly Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights for 3-Methyl-8-nitroisoquinoline Analogues (e.g., kinases, cholinesterases, monoamine oxidases)

The isoquinoline (B145761) scaffold is a prominent feature in a variety of biologically active molecules, and its derivatives have been extensively studied for their potential to interact with and modulate the activity of various enzymes.

Kinase Inhibition

Quinazoline-based derivatives, which share structural similarities with isoquinolines, have been identified as potent multi-kinase inhibitors. For instance, a quinazoline-based compound, BPR1K871, demonstrated potent inhibition of both FLT3 and AURKA kinases, with IC50 values of 127 nM and 5 nM, respectively. nih.gov This dual inhibition is a significant finding in the context of cancer cell proliferation, as these kinases are involved in crucial cellular signaling pathways. nih.gov Further profiling of BPR1K871 against a panel of 456 kinases revealed its multi-kinase inhibitory potential, with significant inhibition of AURKA, AURKB, AURKC, and FLT3. nih.gov Similarly, isoquinoline derivatives have shown good inhibitory activities against HER2 kinase. nih.gov Notably, isoquinoline derivatives with a triazole moiety displayed excellent activity in SKBR3 cells, which are known to overexpress HER2. nih.gov Some of these derivatives exhibited significantly improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to the established inhibitor lapatinib in kinase assays. nih.gov

The following table summarizes the inhibitory activity of selected isoquinoline and quinazoline derivatives against various kinases:

| Compound | Target Kinase(s) | IC50/EC50 Values | Cell Line(s) | Reference |

| BPR1K871 | FLT3/AURKA | IC50 = 127/5 nM | - | nih.gov |

| BPR1K871 | FLT3/AURKA/B | EC50 ~ 5 nM | MOLM-13, MV4-11 | nih.gov |

| Isoquinoline derivative 9a | HER2 | - | SKBR3 | nih.gov |

| Isoquinoline derivative 9b | HER2 | - | SKBR3 | nih.gov |

| Isoquinoline derivative 11c | HER2 | - | SKBR3 | nih.gov |

| Isoquinoline derivative 14a | HER2 | IC50 = 103 nM | SKBR3 | nih.gov |

Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are primarily investigated for their potential in managing neurodegenerative diseases. nih.govnih.gov The mechanism of action involves blocking the acetylcholinesterase (AChE) enzyme, thereby increasing the levels and duration of acetylcholine in the nervous system. nih.gov Some cholinesterase inhibitors can be reversible, forming non-covalent complexes with the enzyme, while others are irreversible, forming covalent bonds. mdpi.com A series of tacrine-quinoline hybrids were designed as multifunctional agents, with the tacrine component targeting cholinesterases and the 8-hydroxyquinoline moiety acting as a metal chelator. mdpi.com Derivatives incorporating 8-aminoquinoline generally showed enhanced inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For example, compound 16g in this series was the most potent, with IC50 values of 0.052 μM for AChE and 0.018 μM for BuChE. mdpi.com Kinetic studies of some carbamic cholinesterase inhibitors have helped to elucidate the role of different molecular parts in the rate of AChE carbamoylation and the duration of inhibition. researchgate.net

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are targets for the development of treatments for neurological disorders. mdpi.comnih.gov A variety of isoquinoline alkaloids, including tetrahydro-, dihydro-, and fully aromatic isoquinolines, have been evaluated as inhibitors of human monoamine oxidase A and B (MAO-A and MAO-B). nih.gov Many of these compounds were found to selectively inhibit either MAO-A or MAO-B. nih.gov For instance, the R enantiomers of salsolinol, salsoline, salsolidine, and carnegine showed stereoselective competitive inhibition of MAO-A with Ki values of 31 μM, 77 μM, 6 μM, and 2 μM, respectively. nih.gov Dihydroisoquinolines were generally the most potent inhibitors of MAO-A, while fully aromatic isoquinolines had intermediate activity. nih.gov In contrast, only a few of these compounds, such as 1,2,3,4-tetrahydroisoquinoline and its 2-methyl derivative, significantly inhibited MAO-B. nih.gov The differential inhibition of MAO-A and MAO-B by these isoquinoline derivatives suggests differences in the topography of the inhibitor binding sites of the two enzyme isoforms. nih.gov More recently, a synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor with an IC50 value of 3.47 μM, compared to an IC50 of 43.3 μM for MAO-A. mdpi.com

Receptor Binding Profiling and Molecular Recognition Principles of 3-Methyl-8-nitroisoquinoline Scaffolds

The interaction of small molecules with biological receptors is a fundamental aspect of their mechanism of action. The 3-methyl-8-nitroisoquinoline scaffold and its analogs have been investigated for their binding to various receptors, revealing key molecular recognition principles.

Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as antagonists of the P2Y6 receptor have provided insights into the structure-activity relationships (SAR) governing receptor binding. nih.gov The P2Y6 receptor is a Gq protein-coupled receptor activated by UDP and is implicated in inflammatory processes. nih.gov A series of 6-alkynyl analogues were synthesized and evaluated for their ability to inhibit UDP-induced calcium mobilization in cells expressing the P2Y6 receptor. The 6-ethynyl derivative showed a 2-fold increase in antagonist activity compared to the lead compound. nih.gov Furthermore, trimethylsilyl and triethylsilyl derivatives were among the most potent antagonists, with IC50 values below 1 μM. nih.gov These findings indicate that the 6-position of the chromene ring is amenable to derivatization with extended chains without losing affinity for the P2Y6 receptor. nih.gov

Molecular docking studies have been employed to understand the binding patterns of N-substituted tetrahydroisoquinoline (THIQ) analogs at the active site of target proteins. For instance, in the context of HIV-1 reverse transcriptase (RT) inhibition, the 6,7-dimethoxy THIQ moiety of potent analogs was found to make hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. nih.gov

Cellular Pathway Modulation by 3-Methyl-8-nitroisoquinoline in Model Systems (e.g., signal transduction, gene expression)

Derivatives of the isoquinoline and quinoline (B57606) scaffolds have been shown to modulate various cellular pathways, including signal transduction and gene expression, in in vitro model systems.

Quinoline-based compounds have been found to inhibit enzymes involved in the base excision repair pathway and also affect DNA and RNA polymerases. biorxiv.org One particular compound, compound 11, was shown to provoke a DNA damage response through the activation of p53 in cancer cells. biorxiv.org This suggests that these compounds can interfere with fundamental cellular processes related to DNA maintenance and replication.

In the context of cancer, quinoline derivatives have been investigated for their ability to inhibit key signaling pathways. Omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR, which are central components of the PI3K/AkT/mTOR signaling pathway that regulates cell proliferation, migration, and survival. nih.gov Another quinoline compound, panulisib, has demonstrated potent inhibition of mTORC1/mTORC2/ALK1, leading to cell cycle arrest and induction of apoptosis. nih.gov

The anti-proliferative effects of 8-hydroxyquinoline in melanoma cell lines were accompanied by phenotypic changes, including increased melanin production and enhanced activities of enzymes like gamma-glutamyl transpeptidase and NADPH cytochrome c reductase. nih.gov

Investigation of Nucleic Acid Interactions with 3-Methyl-8-nitroisoquinoline Derivatives

The interaction of small molecules with nucleic acids, particularly DNA, is a significant mechanism of action for many biologically active compounds, especially in the context of anticancer agents. nih.gov Isoquinoline alkaloids and their derivatives have been a subject of interest for their DNA binding properties. nih.gov

Protoberberine alkaloids, a class of isoquinoline alkaloids, are known to bind to DNA. nih.gov For example, coralyne, a synthetic analog, can act as a template for the formation of an antiparallel DNA triplex from homoadenine sequences and can also induce and stabilize G-quadruplex structures. nih.gov Sanguinarine, another isoquinoline alkaloid, has been shown to bind strongly to the B-form of DNA. nih.gov

More directly related to the quinoline scaffold, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) by intercalating into the DNA substrate when it is bound by the enzyme. biorxiv.org Specifically, compounds 9 and 11 were found to intercalate into a DNA substrate bound by the CamA enzyme. biorxiv.org This intercalation leads to a significant conformational change in the enzyme, moving its catalytic domain away from the DNA. biorxiv.org

The interaction of sulfonamide substituted 8-hydroxyquinoline derivatives with plasmid and calf thymus DNA has been investigated using spectroscopic and electrophoretic methods. nih.gov These studies indicated that the complexes bind to DNA primarily through intercalation of the ligand into the base pairs of the DNA. nih.gov Similarly, studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that they bind to the A/T minor groove region of a B-DNA duplex. nih.gov

The following table provides a summary of the DNA binding characteristics of some of these compounds:

| Compound/Derivative Class | Mode of DNA Interaction | Method of Investigation | Reference |

| Protoberberine alkaloids (e.g., coralyne) | Triplex formation, G-quadruplex stabilization | Not specified | nih.gov |

| Quinoline-based compounds 9 and 11 | Intercalation into enzyme-bound DNA | Biochemical assays | biorxiv.org |

| Sulfonamide substituted 8-hydroxyquinolines | Intercalation | UV spectroscopy, gel electrophoresis | nih.gov |

| 2,4-Disubstituted quinoline-3-carboxylic acids | Minor groove binding | In silico mechanistic study | nih.gov |

| Nickel(II) and Zinc(II) complexes with N–(8–quinolyl) salicylaldimine Schiff base ligands | Intercalation | UV-Vis and fluorescence spectroscopy | mdpi.com |

Principles of Structure-Mechanism Relationships for 3-Methyl-8-nitroisoquinoline Derivatives in Biological Contexts

The position of the nitro group on a heterocyclic ring system can significantly impact its biological activity. For instance, in a study of nitro derivatives of indoline, indole, indazole, and benzimidazole, the presence of a nitro group at positions C5 or C6 generally resulted in measurable mutagenic activity, whereas a nitro group at C4 or C7 led to weakly or nonmutagenic compounds. nih.gov Methylation of a ring nitrogen atom also had a profound effect, sometimes reducing and in one case dramatically increasing mutagenic activity. nih.gov

In the context of P2Y6 receptor antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, modifications at the 6-position were well-tolerated and even led to increased potency. nih.gov The introduction of a 6-ethynyl group and further extension with trialkylsilyl groups resulted in some of the most potent antagonists in the series. nih.gov However, replacing the 3-nitro group with a carboxylic acid or ester eliminated the affinity for the receptor, highlighting the critical role of the nitro group in this particular interaction. nih.gov

For N-substituted tetrahydroisoquinoline (THIQ) analogs with antifungal activity, the SAR profile indicated that specific substitutions on the nitrogen atom were important for their potency. nih.gov Similarly, for THIQ derivatives designed as HIV-RT inhibitors, the presence of 6,7-dimethoxy groups was found to be important for hydrophobic interactions with the target enzyme. nih.gov